molecular formula C12H16ClNO B14786024 [4-(4-Chlorophenyl)piperidin-3-yl]methanol

[4-(4-Chlorophenyl)piperidin-3-yl]methanol

Cat. No.: B14786024
M. Wt: 225.71 g/mol
InChI Key: QQXBTMFNFFQODP-UHFFFAOYSA-N
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Description

[4-(4-Chlorophenyl)piperidin-3-yl]methanol: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a chlorophenyl group attached to the piperidine ring, with a methanol group at the 3-position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Chlorophenyl)piperidin-3-yl]methanol typically involves the reaction of 4-chlorobenzaldehyde with piperidine under specific conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation

    Substitution: Amines, thiols, other nucleophiles

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [4-(4-Chlorophenyl)piperidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology: In biological research, this compound is studied for its potential interactions with biological targets. Its derivatives have shown promise in modulating biological pathways, making it a candidate for drug development .

Medicine: In medicine, piperidine derivatives, including this compound, are explored for their pharmacological properties. They are investigated for their potential as therapeutic agents in treating various diseases .

Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various commercial products .

Mechanism of Action

The mechanism of action of [4-(4-Chlorophenyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended use. For example, in medicinal applications, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Uniqueness: [4-(4-Chlorophenyl)piperidin-3-yl]methanol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it valuable in drug discovery and development .

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

[4-(4-chlorophenyl)piperidin-3-yl]methanol

InChI

InChI=1S/C12H16ClNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2

InChI Key

QQXBTMFNFFQODP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)Cl)CO

Origin of Product

United States

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